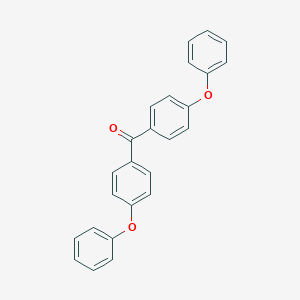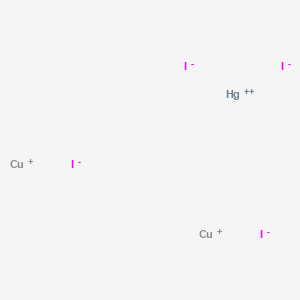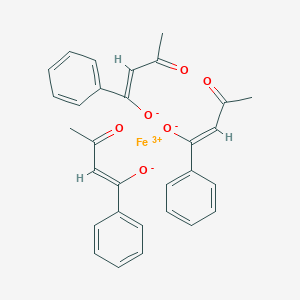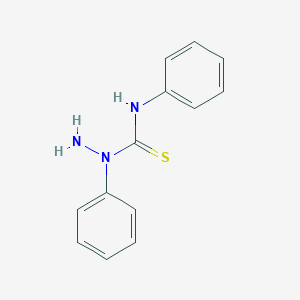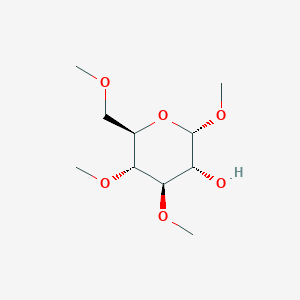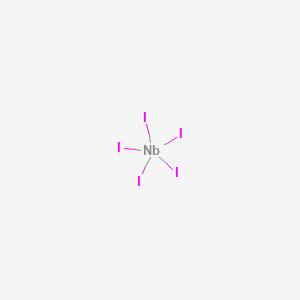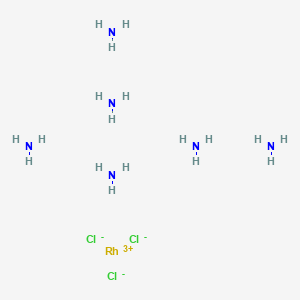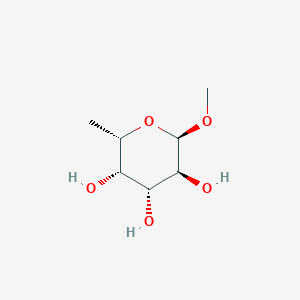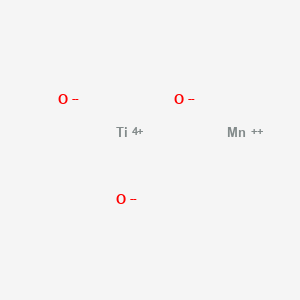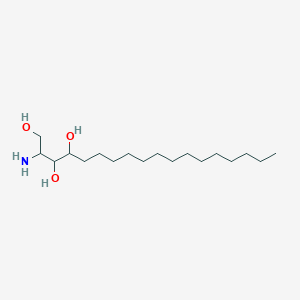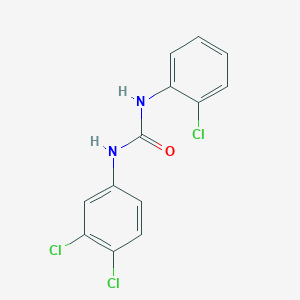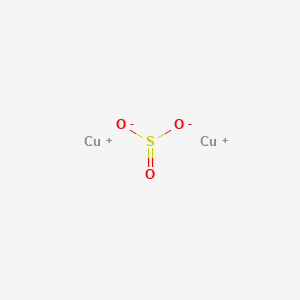
Cuprous sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprous sulfite (Cu2SO3) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is insoluble in water and organic solvents. Cuprous sulfite is synthesized by reacting copper sulfate with sodium sulfite, and the resulting product is used in various laboratory experiments.
科学的研究の応用
Cuprous sulfite is widely used in various scientific research applications. It is used as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other copper compounds. Cuprous sulfite is also used in the preparation of copper nanoparticles, which have potential applications in various fields such as medicine, electronics, and catalysis.
作用機序
The mechanism of action of cuprous sulfite is not fully understood. However, it is known to act as a reducing agent and a catalyst in various chemical reactions. Cuprous sulfite has been shown to reduce various organic compounds, including nitro compounds and carbonyl compounds. It is also known to catalyze various reactions, including the oxidation of alcohols and the reduction of aldehydes and ketones.
生化学的および生理学的効果
The biochemical and physiological effects of cuprous sulfite are not fully understood. However, it is known to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Cuprous sulfite has also been shown to have antitumor activity in vitro.
実験室実験の利点と制限
Cuprous sulfite has several advantages for lab experiments. It is a relatively inexpensive and readily available chemical compound. It is also stable and easy to handle. However, cuprous sulfite has some limitations. It is insoluble in water and organic solvents, which limits its use in certain experiments. Cuprous sulfite is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of cuprous sulfite in scientific research. One area of interest is the synthesis of copper nanoparticles using cuprous sulfite as a precursor. Copper nanoparticles have potential applications in various fields, including medicine and electronics. Another area of interest is the use of cuprous sulfite as a catalyst in organic reactions. Cuprous sulfite has been shown to catalyze various reactions, and further research could lead to the development of new and efficient catalytic systems. Additionally, the antioxidant and antitumor properties of cuprous sulfite could be further explored for potential therapeutic applications.
合成法
Cuprous sulfite is synthesized by reacting copper sulfate (CuSO4) with sodium sulfite (Na2SO3). The reaction takes place in an aqueous medium, and the resulting product is a white crystalline powder. The chemical equation for the reaction is as follows:
CuSO4 + Na2SO3 → Cuprous sulfite + Na2SO4
特性
CAS番号 |
13982-53-1 |
|---|---|
製品名 |
Cuprous sulfite |
分子式 |
Cu2O3S |
分子量 |
207.16 g/mol |
IUPAC名 |
copper(1+);sulfite |
InChI |
InChI=1S/2Cu.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChIキー |
RPJAQOVNRDOGAY-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
正規SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
その他のCAS番号 |
35788-00-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



